molecular formula C23H24N4O2 B5675032 1,4,6-trimethyl-2-oxo-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)-1,2-dihydropyridine-3-carboxamide

1,4,6-trimethyl-2-oxo-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B5675032
M. Wt: 388.5 g/mol
InChI Key: HYLHKTXULWNKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction The compound belongs to the class of organic compounds known for their complexity and diverse range of applications. The structure of this compound suggests it might be involved in various chemical reactions and have unique physical and chemical properties.

Synthesis Analysis The synthesis of related structures involves multistep reaction sequences. Starting materials like ethyl acetoacetate, various aldehydes, and ammonia are commonly used. These are condensed in ethanol to yield specific dihydropyridine derivatives, which undergo further modifications to obtain the desired compounds. Such processes reflect the complexity and the required precision in synthesizing related compounds (Dangi et al., 2010).

Molecular Structure Analysis The molecular structure of related compounds demonstrates significant conformations like boat and half-chair forms, which impact their chemical behavior and interactions. The carboxyl group's position in relation to the endocyclic double bond due to π conjugation is a notable feature (Morales et al., 1996).

Chemical Reactions and Properties Compounds with a similar structure can undergo various chemical reactions, including Michael addition, cyclocondensation, and reductive amination. These reactions are pivotal in altering the compound's properties for specific applications. The outcomes and efficiency of these reactions are influenced by the initial substrates and conditions applied (Abdallah et al., 2009).

Physical Properties Analysis The physical properties such as solubility, melting point, and crystalline structure can vary significantly and are crucial for determining the compound's suitability in different environments and applications. These properties are generally determined by the compound's molecular structure and functional groups (Banu et al., 2017).

Chemical Properties Analysis The chemical properties, including reactivity with other compounds, stability, and degradation patterns, are essential for understanding the compound's behavior under various conditions. These properties are influenced by the molecular framework and the presence of different functional groups in the compound (Patel & Shaikh, 2011).

properties

IUPAC Name

1,4,6-trimethyl-2-oxo-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14-12-15(2)27(3)23(29)20(14)22(28)26-19-11-7-10-18-17(19)13-24-21(25-18)16-8-5-4-6-9-16/h4-6,8-9,12-13,19H,7,10-11H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLHKTXULWNKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(=O)NC2CCCC3=NC(=NC=C23)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6-trimethyl-2-oxo-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)-1,2-dihydropyridine-3-carboxamide

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